(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2O2/c22-16-7-9-17(10-8-16)25-18-11-12-19(20(23)14-18)21(24)13-6-15-4-2-1-3-5-15/h1-14H/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBQFYFQBUDGEE-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one typically involves the reaction of 2-chloro-4-(4-chlorophenoxy)benzaldehyde with acetophenone under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the aldehyde and ketone react to form the enone product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol or methanol solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorinated phenyl structure.
Bis(4-chlorophenyl)methanone: Another compound with chlorinated phenyl groups.
Uniqueness
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its enone structure allows for diverse chemical reactivity, making it a valuable compound in various research and industrial applications.
Biological Activity
(2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific chalcone derivative, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its structural features, which include a ketoethylenic moiety. The presence of chlorine and phenoxy groups enhances its reactivity and biological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcone derivatives. For instance:
- Mechanism of Action : Chalcone derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. They can disrupt the cell cycle and promote reactive oxygen species (ROS) generation, leading to cell death.
- Case Study : A study reported that a related chalcone derivative showed significant inhibition of human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM .
Antimicrobial Properties
Chalcones have demonstrated broad-spectrum antimicrobial activity:
- Antibacterial Effects : Research indicates that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays revealed that the compound inhibited Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL .
Anti-inflammatory Activity
Chalcones are also noted for their anti-inflammatory properties:
- Mechanism : They modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : A study indicated that this compound reduced inflammation in animal models by decreasing the levels of TNF-alpha and IL-6 .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing (2E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenylprop-2-en-1-one?
Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcones. Key steps include:
- Reaction Conditions : Mixing substituted acetophenone derivatives (e.g., 2-chloro-4-(4-chlorophenoxy)acetophenone) with benzaldehyde derivatives in ethanol under basic catalysis (e.g., KOH) at 0–50°C for 2–3 hours .
- Purification : Recrystallization or column chromatography using hexane/ethyl acetate (3:1) to achieve >95% purity .
- Yield Optimization : Adjusting molar ratios (1:1.2 ketone:aldehyde) and temperature (room temperature for slower, controlled reactions) improves yields to ~70–80% .
Q. How can the E-configuration of the α,β-unsaturated ketone be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : The coupling constant in -NMR for the E-isomer typically ranges from 15–17 Hz due to trans-vicinal coupling .
- X-ray Crystallography : Structural analysis reveals the dihedral angle between the two aryl rings (e.g., ~20–30°), confirming the planar trans-configuration .
- UV-Vis Spectroscopy : A strong absorption band near 320–350 nm (π→π* transition) supports the conjugated E-configuration .
Advanced Research Questions
Q. What are the stereochemical outcomes of reduction or oxidation reactions involving the α,β-unsaturated ketone?
Methodological Answer:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond to form a saturated ketone. Stereochemistry depends on solvent polarity; non-polar solvents favor cis-addition (syn), while polar solvents may lead to trans-products .
- Epoxidation : Reaction with m-CPBA in dichloromethane forms an epoxide with retention of stereochemistry. The E-configuration of the starting material directs the epoxide oxygen to the β-position .
- Substitution Reactions : Electrophilic aromatic substitution (e.g., nitration) occurs preferentially at the 4-chlorophenoxy ring’s para-position due to electron-donating effects of the phenoxy group .
Q. How do computational studies enhance understanding of this compound’s electronic properties?
Methodological Answer:
- HOMO-LUMO Analysis : DFT calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. The LUMO is localized on the α,β-unsaturated carbonyl, suggesting nucleophilic attack sites .
- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinities with biological targets (e.g., cyclooxygenase-2: −8.2 kcal/mol) by modeling interactions between the chlorophenyl groups and hydrophobic enzyme pockets .
- Solvent Effects : PCM models show increased dipole moment in polar solvents (e.g., water: 5.2 D vs. benzene: 3.8 D), influencing solubility and reactivity .
Q. What strategies are recommended for analyzing contradictory bioactivity data in related chalcone derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing 4-chloro with 4-fluoro decreases antimicrobial activity by 30% due to reduced electronegativity) .
- In Vitro Assays : Standardize protocols (e.g., MIC testing for antimicrobial activity using S. aureus ATCC 25923) to control variables like bacterial strain variability .
- Meta-Analysis : Cross-reference data from crystallography (e.g., bond lengths affecting steric hindrance) and computational models to resolve discrepancies in IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
